molecular formula C19H16BrN3O6 B2436287 (E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 522655-21-6

(E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2436287
CAS No.: 522655-21-6
M. Wt: 462.256
InChI Key: YAGXWEDCYJJEDI-UHFFFAOYSA-N
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Description

(E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. This compound acts by competitively binding to the ATP-binding site of VEGFR-2, thereby potently inhibiting its tyrosine kinase activity and subsequent autophosphorylation. The primary research value of this inhibitor lies in its application in the study of angiogenesis, the process of new blood vessel formation from pre-existing vasculature. By blocking VEGFR-2 signaling, a critical pathway in physiological and pathological angiogenesis, researchers can investigate the role of this receptor in cancer progression, as tumor growth and metastasis are highly dependent on angiogenesis [a href="https://www.nature.com/articles/nrc3065"]. It is therefore a vital tool for in vitro and in vivo studies aimed at understanding tumor biology and for evaluating the efficacy of anti-angiogenic therapeutic strategies. Furthermore, its use extends to research on other angiogenesis-dependent conditions, such as certain ocular diseases and rheumatoid arthritis. The specific structural features, including the (E)-acrylonitrile core and the substituted phenolic rings, are designed to optimize binding affinity and selectivity for VEGFR-2 over other kinases, making it a precise pharmacological probe for dissecting complex signaling networks in cellular and disease models.

Properties

IUPAC Name

(E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O6/c1-3-29-18-14(20)7-11(8-17(18)28-2)6-12(10-21)19(25)22-15-5-4-13(23(26)27)9-16(15)24/h4-9,24H,3H2,1-2H3,(H,22,25)/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGXWEDCYJJEDI-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a synthetic compound with potential biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

  • Molecular Formula : C19H19BrN2O4
  • Molecular Weight : 427.27 g/mol
  • CAS Number : 2158212-15-6

The structural formula can be represented as follows:

 E 3 3 bromo 4 ethoxy 5 methoxyphenyl 2 cyano N 2 hydroxy 4 nitrophenyl prop 2 enamide\text{ E 3 3 bromo 4 ethoxy 5 methoxyphenyl 2 cyano N 2 hydroxy 4 nitrophenyl prop 2 enamide}

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of various bacterial strains, including resistant strains like MRSA. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. It has been found to induce apoptosis in cancer cell lines through mechanisms such as:

  • Inhibition of Cell Proliferation : Compounds in this class have been shown to significantly reduce cell viability in vitro.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce G1 or G2/M phase arrest, preventing cancer cells from dividing.
  • Induction of Apoptosis : Activation of caspases and modulation of apoptotic pathways have been observed.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various brominated derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with a similar structure to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL against tested pathogens.

CompoundMIC (µg/mL)Bacterial Strain
Compound A5Staphylococcus aureus
Compound B8Escherichia coli
Target Compound3Enterococcus faecalis

Study on Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with this compound led to a significant decrease in cell viability, with IC50 values reported at approximately 15 µM.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell growth and proliferation.
  • Receptor Modulation : It has potential interactions with various receptors involved in signaling pathways, which could lead to altered gene expression profiles.

Q & A

Q. What are the critical synthetic steps and optimized reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions:

  • Bromination : Electrophilic substitution using bromine sources under controlled temperature (0–5°C) to avoid over-halogenation.
  • Etherification : Nucleophilic substitution with ethoxy groups, typically in ethanol or DMSO as solvents.
  • Cyano Group Addition : Nucleophilic attack using cyanide sources (e.g., KCN) in anhydrous conditions.
  • Amide Formation : Condensation with nitro-substituted aniline derivatives under reflux in aprotic solvents like THF. Optimal conditions include strict temperature control (e.g., 60–80°C for amidation), inert atmosphere (N₂/Ar), and purification via column chromatography. Reaction progress is monitored via TLC and HPLC .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., E-configuration of the enamide).
  • IR Spectroscopy : Identification of cyano (~2200 cm⁻¹) and amide (~1650 cm⁻¹) groups.
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) for resolving 3D conformation, particularly steric effects from bromo and nitro groups. Single-crystal diffraction data collected at 100 K ensures high resolution .

Q. What are the recommended protocols for handling and storing this compound?

  • Storage : In amber vials under inert gas (N₂) at –20°C to prevent hydrolysis of the cyano group.
  • Handling : Use glove boxes or fume hoods to avoid exposure to moisture/light. PPE (gloves, lab coats) is mandatory due to potential toxicity of nitro and bromo substituents .

Advanced Research Questions

Q. How can contradictions in biological activity data between enzyme inhibition assays and cell-based studies be resolved?

  • Assay Validation : Compare activity in cell-free (e.g., recombinant enzyme IC₅₀) vs. cell-based (e.g., MTT assay) systems to assess membrane permeability.
  • Orthogonal Methods : Use surface plasmon resonance (SPR) to measure binding kinetics and confocal microscopy to track cellular uptake.
  • Metabolite Profiling : LC-MS to identify degradation products or active metabolites that may influence results .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

  • Molecular Docking : Tools like AutoDock Vina to model binding to nitroreductases or cytochrome P450 isoforms. Focus on π-π stacking between the nitrophenyl group and aromatic residues.
  • MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories.
  • QSAR Models : Train models using substituent electronic parameters (Hammett σ) to optimize bioactivity .

Q. How can reaction yields be optimized during scale-up synthesis without compromising purity?

  • Design of Experiments (DOE) : Screen variables (catalyst loading, solvent polarity) using a fractional factorial approach.
  • Inline Analytics : PAT tools like ReactIR for real-time monitoring of intermediates.
  • Workflow Adjustments : Replace batch processing with flow chemistry for exothermic steps (e.g., bromination) to improve heat dissipation .

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